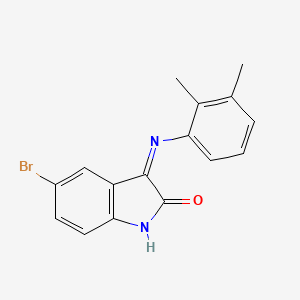![molecular formula C21H14N8OS2 B15013820 1,3-bis(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one](/img/structure/B15013820.png)
1,3-bis(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BIS({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL})PROPAN-2-ONE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes two triazinoindole moieties connected by a propan-2-one linker, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL})PROPAN-2-ONE typically involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at elevated temperatures. This reaction forms intermediates that are further hydrazinated with hydrazine monohydrate to yield the desired triazinoindole derivatives . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-BIS({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL})PROPAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions result in the formation of various substituted triazinoindole derivatives.
Scientific Research Applications
1,3-BIS({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL})PROPAN-2-ONE has several scientific research applications, including:
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1,3-BIS({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL})PROPAN-2-ONE involves its ability to bind to metal ions, particularly iron. This binding can disrupt iron homeostasis in cells, leading to the inhibition of cell proliferation and induction of apoptosis . The compound interacts with molecular targets such as DNA and proteins, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]TRIAZINO[5,6-B]INDOLE Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indolo[2,3-B]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
Uniqueness
1,3-BIS({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL})PROPAN-2-ONE is unique due to its dual triazinoindole moieties connected by a propan-2-one linker. This structure enhances its ability to interact with metal ions and biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H14N8OS2 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
1,3-bis(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C21H14N8OS2/c30-11(9-31-20-24-18-16(26-28-20)12-5-1-3-7-14(12)22-18)10-32-21-25-19-17(27-29-21)13-6-2-4-8-15(13)23-19/h1-8H,9-10H2,(H,22,24,28)(H,23,25,29) |
InChI Key |
FBHAFGICZWIOJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)CSC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Diphenyl-N-({N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15013737.png)

![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B15013756.png)
![4-chloro-2-({(E)-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methylidene}amino)-6-nitrophenol](/img/structure/B15013759.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B15013768.png)
![4-{[(Z)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15013770.png)
![N-({N'-[(Z)-(Naphthalen-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013781.png)
![2-bromo-4-chloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15013788.png)
![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B15013794.png)
![2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B15013796.png)
![4-(decyloxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B15013803.png)
![2-iodo-N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15013823.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B15013837.png)
![2-({6-[(E)-[(4-Chlorophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B15013843.png)
